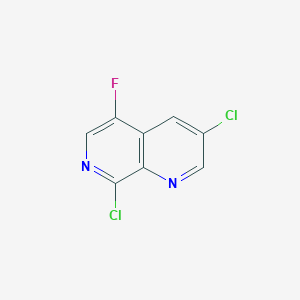

3,8-Dichloro-5-fluoro-1,7-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,8-Dichloro-5-fluoro-1,7-naphthyridine is a useful research compound. Its molecular formula is C8H3Cl2FN2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds, including 3,8-dichloro-5-fluoro-1,7-naphthyridine, exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit specific cancer cell lines through various mechanisms:

- Mechanism of Action : Naphthyridine derivatives can induce apoptosis in cancer cells by targeting DNA synthesis and repair pathways. For instance, studies have shown that modifications at the 1,7-naphthyridine core can enhance potency against cancer cell lines .

Inhibition of Protein Kinases

Recent findings suggest that naphthyridine derivatives can serve as potent inhibitors for various protein kinases involved in cancer progression:

- Selective Inhibition : Compounds similar to this compound have been characterized as selective inhibitors for kinases such as PIP4K2A. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy .

Neurological Disorders

The structural features of this compound make it a candidate for treating neurological disorders:

- Alzheimer’s Disease : Naphthyridine derivatives have shown promise in preclinical models for neuroprotection and cognitive enhancement. Their ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions like Alzheimer's disease .

Broad-Spectrum Activity

Naphthyridines are recognized for their antimicrobial activities against a range of pathogens:

- Mechanisms : The compound's ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis has been documented. This makes it a potential candidate for developing new antibiotics .

Synthetic Intermediates

This compound serves as an important synthetic intermediate in the development of other complex molecules:

- Reactivity : Its reactivity allows for further functionalization leading to the synthesis of novel compounds with enhanced biological activities. Research has demonstrated successful synthetic routes to obtain various derivatives through halogenation and substitution reactions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| PMC7436086 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. |

| PMC9614283 | Kinase Inhibition | Identified selective inhibition of PIP4K2A with promising results in biochemical assays. |

| PubMed | Antimicrobial Activity | Showed broad-spectrum antimicrobial effects against several bacterial strains. |

Eigenschaften

CAS-Nummer |

1600511-82-7 |

|---|---|

Molekularformel |

C8H3Cl2FN2 |

Molekulargewicht |

217.02 g/mol |

IUPAC-Name |

3,8-dichloro-5-fluoro-1,7-naphthyridine |

InChI |

InChI=1S/C8H3Cl2FN2/c9-4-1-5-6(11)3-13-8(10)7(5)12-2-4/h1-3H |

InChI-Schlüssel |

POVPWUZUVNVSFF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC2=C1C(=CN=C2Cl)F)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.